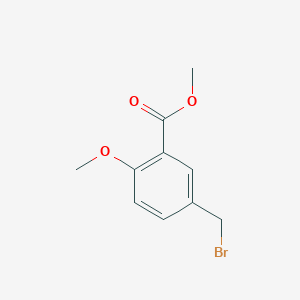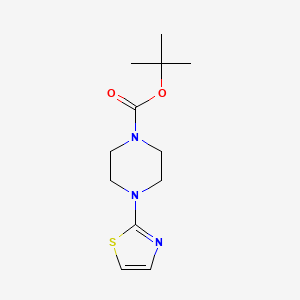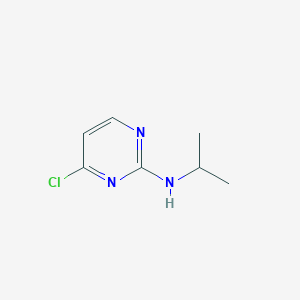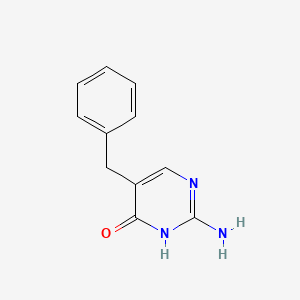
2,3-二氢苯并呋喃-5-甲酰胺
描述
2,3-Dihydrobenzofuran-5-carboxamide is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products
科学研究应用
2,3-Dihydrobenzofuran-5-carboxamide has several scientific research applications:
作用机制
Target of Action
2,3-Dihydrobenzofuran-5-carboxamide (DHB) has been proposed as a potential inhibitor of various pathogens, including fungi, bacteria, and virus proteins . It has been shown to exhibit significant binding affinity to these targets, with the leading compound for molecular docking exhibiting potential interaction with the active residue .
Mode of Action
The mode of action of DHB involves the formation of an intramolecular hydrogen bond between the carboxamide hydrogen atoms and the ether oxygen atom of the DHB . This results in the formation of a pseudotricyclic ring and restriction of the carboxamide moiety . This interaction with its targets leads to changes that inhibit the function of the pathogens.
Result of Action
The result of DHB’s action is the inhibition of the growth and function of various pathogens, including fungi, bacteria, and virus proteins . This is achieved through the compound’s interaction with its targets and its effect on various biochemical pathways.
Action Environment
The action of DHB can be influenced by various environmental factors. For instance, the compound’s synthesis can be affected by the presence of certain substances . Additionally, the compound’s stability and efficacy can be influenced by storage conditions . .
生化分析
Biochemical Properties
2,3-Dihydrobenzofuran-5-carboxamide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair processes . The interaction between 2,3-Dihydrobenzofuran-5-carboxamide and PARP-1 is characterized by the binding of the compound to the enzyme’s active site, thereby inhibiting its activity and affecting DNA repair mechanisms.
Cellular Effects
The effects of 2,3-Dihydrobenzofuran-5-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxicity in BRCA2-deficient cells, highlighting its potential as a therapeutic agent in cancer treatment . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 2,3-Dihydrobenzofuran-5-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as PARP-1, inhibiting their activity. This inhibition leads to the accumulation of DNA damage, triggering cell death pathways in cancer cells . Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and damage.
Temporal Effects in Laboratory Settings
The stability and degradation of 2,3-Dihydrobenzofuran-5-carboxamide in laboratory settings have been studied extensively. Over time, the compound’s effects on cellular function can change, with long-term exposure leading to alterations in cell viability and function. In vitro studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . In vivo studies have also indicated that prolonged exposure to the compound can lead to adaptive cellular responses, affecting its overall efficacy.
Dosage Effects in Animal Models
The effects of 2,3-Dihydrobenzofuran-5-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
2,3-Dihydrobenzofuran-5-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, it can influence metabolic flux by altering the activity of key metabolic enzymes, affecting the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of 2,3-Dihydrobenzofuran-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes and reach intracellular targets.
Subcellular Localization
2,3-Dihydrobenzofuran-5-carboxamide exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it interacts with DNA and nuclear proteins, or to the mitochondria, where it affects mitochondrial function and energy metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrobenzofuran-5-carboxamide typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
While specific industrial production methods for 2,3-Dihydrobenzofuran-5-carboxamide are not extensively documented, the general protocols for synthesizing benzofuran derivatives can be adapted. These methods often involve scalable reactions and the use of readily available starting materials to ensure cost-effectiveness and efficiency .
化学反应分析
Types of Reactions
2,3-Dihydrobenzofuran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofuran derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives .
相似化合物的比较
2,3-Dihydrobenzofuran-5-carboxamide can be compared with other benzofuran derivatives, such as:
2,3-Diacetylbenzofuran: Known for its potent antimicrobial activity.
5-Nitrobenzofuran-2-carboxylate: Exhibits significant antiviral activity.
Benzofuran carbohydrazide: Displays excellent antibacterial properties.
属性
IUPAC Name |
2,3-dihydro-1-benzofuran-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEQYJQTGAESHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621139 | |
| Record name | 2,3-Dihydro-1-benzofuran-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262847-54-1 | |
| Record name | 2,3-Dihydro-5-benzofurancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262847-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1-benzofuran-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]-](/img/structure/B1603201.png)



![4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one](/img/structure/B1603209.png)
